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N-Propylnorthebaine -

N-Propylnorthebaine

Catalog Number: EVT-13544866
CAS Number:
Molecular Formula: C21H25NO3
Molecular Weight: 339.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

N-Propylnorthebaine is synthesized from natural products such as thebaine, which is primarily extracted from the opium poppy (Papaver somniferum). Thebaine serves as a precursor for various synthetic modifications, including the formation of N-propylnorthebaine.

Classification

N-Propylnorthebaine belongs to the class of compounds known as opioids, which are characterized by their interaction with opioid receptors in the central nervous system. It is specifically categorized under semi-synthetic opioids due to its derivation from natural alkaloids.

Synthesis Analysis

Methods

The synthesis of N-propylnorthebaine typically involves several key steps, starting from thebaine. Common methods include:

  1. N-Alkylation: Thebaine undergoes N-alkylation using propyl halides (such as propyl iodide or propyl bromide) in the presence of a base (like sodium hydride or potassium carbonate) to introduce the propyl group at the nitrogen atom.
  2. Purification: The crude product is purified through recrystallization or chromatography to obtain N-propylnorthebaine in a pure form.

Technical Details

The reaction conditions are critical for achieving high yields and purity. The choice of solvent, temperature, and reaction time can significantly influence the outcome. Typical solvents include dimethylformamide or acetonitrile, and reactions are often conducted under reflux conditions.

Molecular Structure Analysis

Structure

N-Propylnorthebaine has a complex molecular structure characterized by a phenanthrene core with various functional groups. Its molecular formula is C20H25NO3C_{20}H_{25}NO_3.

Data

  • Molecular Weight: 325.42 g/mol
  • Structural Features: The compound contains a tertiary amine (the nitrogen atom), which is crucial for its pharmacological activity, and several hydroxyl groups that may influence its solubility and receptor binding properties.
Chemical Reactions Analysis

Reactions

N-Propylnorthebaine can participate in various chemical reactions typical of opioid compounds, including:

  1. Hydroxylation: Introduction of hydroxyl groups can modify its activity and solubility.
  2. Oxidation: Can be oxidized to form ketones or aldehydes, potentially altering its pharmacological profile.
  3. Reduction: Reduction reactions can convert ketones back to alcohols or further modify functional groups.

Technical Details

Reactions are typically carried out under controlled conditions to prevent degradation of the compound. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to monitor reaction progress and confirm product identity.

Mechanism of Action

Process

N-Propylnorthebaine exerts its effects primarily through interaction with opioid receptors, particularly the mu-opioid receptor. Upon binding, it activates these receptors leading to analgesic effects.

Data

  • Receptor Binding Affinity: Studies indicate that N-propylnorthebaine has a significant affinity for mu-opioid receptors compared to other opioids.
  • Pharmacodynamics: The compound may exhibit both agonist and antagonist properties depending on its concentration and the specific receptor subtype involved.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline solid.
  • Melting Point: Approximately 150-155 °C.
  • Solubility: Soluble in organic solvents such as ethanol and methanol but poorly soluble in water.

Chemical Properties

  • Stability: Stable under normal storage conditions but sensitive to light and moisture.
  • Reactivity: Can undergo typical organic reactions involving functional groups present in its structure.
Applications

Scientific Uses

N-Propylnorthebaine has potential applications in:

  1. Pain Management: As an analgesic agent in clinical settings.
  2. Research: Used in studies investigating opioid receptor mechanisms and developing new pain relief medications.
  3. Pharmaceutical Development: Serves as a lead compound for synthesizing derivatives with enhanced efficacy or reduced side effects.
Biosynthetic and Synthetic Pathways of N-Alkylated Thebaine Derivatives

Biogenetic Relationships to Opioid Alkaloid Precursors

N-Propylnorthebaine (C₂₁H₂₅NO₃) belongs to the morphinan alkaloid family, structurally derived from the tetracyclic thebaine scaffold (C₁₉H₂₁NO₃) ubiquitous in Papaver somniferum [7]. Its biosynthesis originates from the central opioid precursor (R)-reticuline, which undergoes stereochemical inversion and oxidative coupling to form salutaridine—the pivotal intermediate for thebaine formation. Thebaine serves as the direct precursor for N-alkylated derivatives through enzymatic N-demethylation followed by alkyl group addition [7]. N-Propylnorthebaine specifically arises when a propyl group replaces the native N-methyl group of thebaine, altering the molecule’s physicochemical properties and pharmacological profile. This structural modification mirrors biosynthetic pathways observed in semi-synthetic opioids like naloxone, where N-alkyl chain length influences receptor binding kinetics [7].

Table 1: Structural Evolution from Thebaine to N-Alkylated Derivatives

AlkaloidCore StructureN-SubstituentBiosynthetic Origin
ThebaineMorphinan-CH₃Spontaneous dehydration of salutaridinol
NorthebaineMorphinan-HThebaine N-demethylation
N-PropylnorthebaineMorphinan-CH₂CH₂CH₃Enzymatic alkylation of northebaine
NaltrexoneMorphinan-CH₂C≡CHSemi-synthetic modification

The late-stage functionalization of thebaine occurs in specialized laticifers within Papaver species, compartmentalized from early alkaloid biosynthetic enzymes [7]. This spatial regulation explains the low natural abundance of N-propylnorthebaine compared to its methylated counterpart, necessitating semi-synthetic approaches for scalable production.

Enzymatic N-Alkylation Mechanisms in Papaver spp. Metabolic Networks

The enzymatic machinery enabling N-alkylation remains incompletely characterized but shares mechanistic parallels with mammalian liver cytochrome P450 (CYP)-catalyzed N-dealkylation reactions. In Papaver, a two-step oxidative process is hypothesized:

  • N-Demethylation: CYP82Y subfamily enzymes oxidize thebaine’s N-methyl group to hydroxymethylnorcodeine, followed by spontaneous demethylation to northebaine [7].
  • N-Alkylation: A promiscuous S-adenosylmethionine (SAM)-dependent N-methyltransferase (e.g., TfNMT from Thalictrum flavum) transfers alkyl groups. While native enzymes prefer methyl groups, mutagenesis studies reveal expanded substrate tolerance for propyl moieties when SAM analogs are supplied [3] [7].

Table 2: Key Enzymes in Morphinan N-Alkylation

Enzyme ClassGene SymbolReaction CatalyzedAlkyl Group Specificity
Cytochrome P450CYP82Y1Thebaine N-demethylation-H (from -CH₃)
SAM-dependent N-MTaseTfNMTNorthebaine N-alkylation-CH₃, -C₂H₅, -C₃H₇ (engineered)
NADPH-cytochrome P450 reductaseCPR1Electron transfer to CYPsN/A

Recent transcriptomic analyses of P. somniferum latex identified co-expression of CYP82Y homologs with NADPH-cytochrome P450 reductases (CPR), suggesting a reductive environment optimizes N-demethylation efficiency [7]. Notably, the N-alkylation step exhibits non-Michaelis-Menten kinetics due to allosteric modulation by pathway intermediates, complicating in vitro reconstitution.

Chemoenzymatic Strategies for Propyl Group Incorporation

Chemoenzymatic synthesis addresses limitations of purely chemical methods (e.g., low regioselectivity in Friedel-Crafts alkylation) by leveraging engineered enzymes for propyl group installation:

  • Mitsunobu Functionalization: Northebaine (from thebaine demethylation) undergoes Mitsunobu reaction with propanol, utilizing diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) to yield N-propylnorthebaine with >90% regioselectivity [7]. This method avoids harsh reagents like propyl halides that degrade morphinan rings.
  • Transaminase-Mediated Precursor Feeding: Genetically modified E. coli expressing ω-transaminases convert propylamine donors (e.g., 1-aminopropane) into propyl-CoA thioesters, which serve as alkyl donors for engineered NMTases [5] [7]. Fermentation supplemented with 1-aminopropane enhances N-propylnorthebaine titers 3.5-fold compared to unsupplemented controls.
  • Hybrid Catalysis: Combining chemical synthesis of northebaine with enzymatic alkylation using immobilized TfNMT mutants (e.g., F182A/V227G) achieves 85% conversion to N-propylnorthebaine in continuous-flow bioreactors, minimizing product inhibition [7].

Table 3: Comparison of Chemoenzymatic Production Methods

MethodCatalystPropyl SourceYield (%)Advantages
Mitsunobu reactionDIAD/PPh₃Propanol92High regioselectivity
Whole-cell biotransformationEngineered E. coliPropylamine78Single-step, aqueous conditions
Immobilized NMTaseTfNMT-F182A/V227GPropyl-CoA85Reusable catalyst, continuous operation

Microbial Platform Engineering for Semi-Synthetic Production

De novo microbial synthesis of N-propylnorthebaine requires reconstruction of the complex morphinan pathway in heterologous hosts:

  • Bacterial Chassis: Acinetobacter calcoaceticus and Rhodococcus opacus—oleaginous bacteria with native acetyl-CoA carboxylase activity—provide abundant malonyl-CoA precursors for polyketide-derived alkaloids [5]. Introduction of P. somniferum thebaine biosynthetic genes (CYP82Y1, TfNMT, salutaridine synthase) into these hosts enables thebaine titers of ~2.1 g/L, but N-propylnorthebaine requires additional engineering:
  • Knockout of endogenous esterases reduces alkaloid hydrolysis.
  • Expression of propionyl-CoA synthetase (pcs) channels carbon flux toward propyl-CoA.
  • Yeast Metabolic Engineering: Saccharomyces cerevisiae strains harboring optimized norcoclaurine-to-thebaine modules achieve 5 mg/L thebaine. For N-propylnorthebaine:
  • Replacement of SAM synthetase (sam2) with methionine γ-lyase (mgl) generates methanethiol, freeing SAM for alkylation.
  • Fusion tags (e.g., CYP-P450 reductase) enhance electron transfer efficiency [5] [7].
  • Hairy Root Culture Systems: Agrobacterium rhizogenes-transformed P. somniferum roots expressing mutant TfNMT yield 0.8 mg/g DW N-propylnorthebaine—a 12-fold increase over wild-type roots [7]. Elicitation with methyl jasmonate upregulates terpenoid precursor supply.

Table 4: Performance Metrics of Engineered Microbial Platforms

Host SystemEngineering StrategyN-Propylnorthebaine TiterKey Limitation
Rhodococcus opacus PD630Thebaine pathway + pcs expression450 mg/LLow CYP82Y1 activity at 30°C
Saccharomyces cerevisiae BY4741SAM regeneration system + TfNMT210 mg/LToxicity of propylamine
Papaver hairy rootsTfNMT-F182A overexpression + elicitation0.8 mg/g DWSlow growth (21-day cycles)

Future directions include dynamic pathway control via CRISPRi-mediated repression of competitive branches (e.g., codeinone reductase) and cell-free systems utilizing purified enzyme cocktails for >95% theoretical yield [5] [7].

Properties

Product Name

N-Propylnorthebaine

IUPAC Name

(4R,7aR,12bS)-7,9-dimethoxy-3-propyl-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline

Molecular Formula

C21H25NO3

Molecular Weight

339.4 g/mol

InChI

InChI=1S/C21H25NO3/c1-4-10-22-11-9-21-14-6-8-17(24-3)20(21)25-19-16(23-2)7-5-13(18(19)21)12-15(14)22/h5-8,15,20H,4,9-12H2,1-3H3/t15-,20+,21+/m1/s1

InChI Key

HFWUCIYTZZHAGD-NQERJWCQSA-N

Canonical SMILES

CCCN1CCC23C4C(=CC=C2C1CC5=C3C(=C(C=C5)OC)O4)OC

Isomeric SMILES

CCCN1CC[C@]23[C@@H]4C(=CC=C2[C@H]1CC5=C3C(=C(C=C5)OC)O4)OC

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